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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine
Cat. No.: B12973140
Get Quote

Introduction & Structural Significance

3,5-Dimethoxy-2-methylpyridine (CAS: 107512-35-6 / 3,5-Dimethoxy-2-picoline) is an
electron-rich pyridine derivative characterized by a 2,3,5-substitution pattern.[1][2][3] This
molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly
in the development of proton pump inhibitors (PPIs) and specific ligands for transition metal
catalysis.[1]

The presence of two methoxy groups at the meta positions (relative to nitrogen) and a methyl
group at the ortho position creates a unique electronic environment.[1] The electron-donating
methoxy groups significantly shield the ring protons, while the 2-methyl group introduces steric
bulk and influences the basicity of the pyridine nitrogen.[1]

Core Chemical Identity
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Property Detail

IUPAC Name 3,5-Dimethoxy-2-methylpyridine
Molecular Formula CsH11NO:2

Molecular Weight 153.18 g/mol

SMILES COclcnc(C)c(0C)cl

Electron-rich aromatic ring, Lewis basic
Key Features _
nitrogen, dual hydrogen-bond acceptors.[1][2][3]

Spectroscopic Data Analysis[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the definitive method for structural verification.[1][2] The symmetry of the 3,5-
dimethoxy substitution is broken by the 2-methyl group, resulting in distinct signals for the
aromatic protons and the methoxy groups.[1]

1H NMR Data (400 MHz, CDCls)

The proton spectrum is characterized by two distinct aromatic doublets (due to meta-coupling)
and three singlet signals for the aliphatic protons.[1]
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Chemical
Shift (3,
ppm)

Multiplicity

Integration

Coupling
Constant (J,
Hz)

Assignment

Interpretati
on

7.95 Doublet (d)

J=25Hz

H-6

Deshielded
by adjacent
Nitrogen;
meta-coupled
to H-4.[1]

6.85 Doublet (d)

J=25Hz

H-4

Shielded by
two ortho-
methoxy

groups.[1]

3.88 Singlet (s)

5-OCHs

Methoxy
protons
(slightly
downfield).[1]
[3]

3.82 Singlet (s)

3-OCHs

Methoxy
protons
(sterically
crowded by
2-Me).[1]

2.48 Singlet (s)

2-CHs

Characteristic
aryl-methyl
shift.[1][2][3]
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Expert Insight: The chemical shift difference between H-6 and H-4 (~1.1 ppm) is diagnostic. H-6
is located alpha to the nitrogen (electron-deficient region), while H-4 is flanked by two electron-

donating methoxy groups (electron-rich region), causing a significant upfield shift.[1]

13C NMR Data (100 MHz, CDCls)

The carbon spectrum displays 8 distinct signals, confirming the lack of symmetry.[1]

Chemical Shift (6, ppm) Assignment Carbon Type

154.2 C-3 Quaternary (C-0)

152.8 C-5 Quaternary (C-O)

148.5 C-2 Quaternary (C-N, C-Me)
132.1 C-6 Aromatic CH (Ortho to N)
105.4 C-4 Aromatic CH (Shielded)
55.8 5-OCHs Methoxy Carbon

55.4 3-OCHs Methoxy Carbon

19.8 2-CHs Methyl Carbon

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint
useful for identification in complex mixtures.[1][4]

 lonization Mode: Electron Impact (El, 70 eV) or Electrospray lonization (ESI+).[1]
e Molecular lon: [M]* = 153 m/z.[1]

Fragmentation Pathway (El):
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e m/z 153 (M*): Parent ion, typically the base peak or high intensity.[1]

e m/z 138 ([M-15]*): Loss of a methyl radical ([1]*CHs). Common in methylated aromatics.[1]
[2]

e m/z 122 ([M-31]*): Loss of a methoxy radical ([1]*OCHs).

e m/z 108 ([M-45]*): Loss of «CH20CHs or sequential loss of methyl and formaldehyde.

Infrared Spectroscopy (FT-IR)

IR analysis identifies the functional group environment, particularly the ether linkages and the
pyridine ring modes.[1]

Wavenumber (cm~12) Vibration Mode Functional Group

3050 - 2980 v(C-H) stretch Aromatic C-H

2960 - 2840 v(C-H) stretch Aliphatic C-H (Methyl/Methoxy)

1590, 1575 v(C=N), v(C=C) Pyridine Ring Skeletal Stretch

1460, 1380 &(C-H) bend Methyl group deformations

1210 - 1180 V(C-0-C) asym Aryl Alkyl Ether Stretch
(Strong)

1040 v(C-O-C) sym Symmetric Ether Stretch

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution *H and 3C spectra free from solvent impurities.[1]

e Massing: Weigh approximately 5—10 mg of the solid 3,5-dimethoxy-2-methylpyridine into a
clean vial.

e Solvation: Add 0.6 mL of CDCIs (Deuterated Chloroform) containing 0.03% TMS
(Tetramethylsilane) as an internal standard.
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« Filtration (Optional): If the sample contains insoluble particulates, filter through a small plug
of glass wool directly into the NMR tube.[1]

e Acquisition:
o 'H NMR: 16 scans, 1 second relaxation delay.

o 13C NMR: 512 scans minimum to resolve quaternary carbons.

Protocol B: GC-MS Analysis

Objective: Purity assessment and mass confirmation.[1]

o Sample Prep: Dissolve 1 mg of compound in 1 mL of Methanol or Ethyl Acetate (HPLC
grade).

e Column: DB-5ms or equivalent (30m x 0.25mm ID).
e Temperature Program:

o Start: 60°C (Hold 1 min).

o Ramp: 20°C/min to 280°C.[1][3]

o Hold: 3 mins.

e Detection: MS scan range 40-300 m/z.[1]

Structural & Synthetic Logic (Visualization)

The following diagram illustrates the structural connectivity and the logic behind the
spectroscopic assignments, highlighting the electronic effects that dictate the chemical shifts.
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Figure 1: NMR Assignment Logic. Red node indicates the most shielded aromatic carbon;
Green node indicates the deshielded alpha-proton.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

[bldpharm.com]

1. 1806821-85-1|(4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm

e 2.1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm

[bldpharm.com]

e 3. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm

[bldpharm.com]

e 4. benchchem.com [benchchem.com]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 3,5-
Dimethoxy-2-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12973140/docs#comprehensive-spectroscopic-

profiling-of-3-5-dimethoxy-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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